5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is considered a privileged core skeleton in biologically active compounds. Pyrazolopyrimidines are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Scientific Research Applications
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
Target of Action
The primary target of the compound 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound exerts a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects of this include the induction of apoptosis within cells .
Pharmacokinetics
The compound has been shown to have potent activity against various cell lines, suggesting it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is the significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by hydrogen bonding with key amino acids in the enzyme’s active site . Additionally, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one has shown interactions with other proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle . This compound affects cell signaling pathways, particularly those involved in cell proliferation and survival. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation over time . Its efficacy may decrease as it degrades .
Dosage Effects in Animal Models
The effects of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cell cycle progression and apoptosis . The compound’s impact on metabolic flux and metabolite levels has been observed, particularly in cancer cells, where it alters the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can effectively inhibit CDK2 and other target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method utilizes ultrasonic waves to enhance the reaction rate and yield. The reaction typically involves the cycloaddition of organic azides and terminal alkynes in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-4-one: A compound with a similar fused ring system and biological properties.
Uniqueness
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and hydroxyethyl groups contribute to its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-7-6-18-13-12(8-16-18)14(20)17(10-15-13)9-11-4-2-1-3-5-11/h1-5,8,10,19H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTXQXYFENMNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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